molecular formula C5H10N4OS B13233411 Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Cat. No.: B13233411
M. Wt: 174.23 g/mol
InChI Key: RDMZJFRNFQRXJN-UHFFFAOYSA-N
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Description

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a chemical reagent of interest in scientific research, particularly within the field of medicinal chemistry. This compound features a 1,2,4-triazole moiety, a heterocyclic ring known for its significant and wide-ranging pharmacological properties. The 1,2,4-triazole core is a privileged structure in drug discovery, with derivatives demonstrating antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities . The specific structural combination of the 1,2,4-triazole ring with a lambda6-sulfanone group may offer unique reactivity and potential for inhibiting biological targets, such as enzymes, making it a valuable scaffold for developing new therapeutic agents and probing biochemical pathways . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or to study structure-activity relationships (SAR) in the design of nitrogen-containing heterocycles. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H10N4OS

Molecular Weight

174.23 g/mol

IUPAC Name

ethyl-imino-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C5H10N4OS/c1-3-11(6,10)5-8-7-4-9(5)2/h4,6H,3H2,1-2H3

InChI Key

RDMZJFRNFQRXJN-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NN=CN1C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring, particularly the 4-methyl-4H-1,2,4-triazol-3-yl fragment, is typically synthesized through cyclization reactions involving thiosemicarbazides or hydrazine derivatives and carboxylic acid derivatives or esters.

  • Key Steps:
    • Esterification of carboxylic acids to form esters.
    • Hydrazinolysis of esters to produce hydrazides.
    • Formation of carbothioamides via reaction with carbon disulfide or similar reagents.
    • Alkaline cyclization to yield 1,2,4-triazole-3-thiones.

These steps are well-documented in the literature on 1,2,4-triazole-3-thione synthesis, with variations to introduce methyl substitutions at the 4-position of the triazole ring.

Formation of Sulfoximine (Lambda6-Sulfanone) Core

Sulfoximines are generally prepared by oxidation and imination of sulfides or sulfoxides:

  • Starting from a suitable sulfide precursor (e.g., ethyl sulfide derivatives), oxidation to sulfoxides is performed using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
  • Subsequent imination of the sulfoxide with electrophilic nitrogen sources (e.g., chloramine-T, O-mesitylenesulfonylhydroxylamine) leads to the formation of the sulfoximine functionality.
  • The sulfoximine sulfur atom thus attains a hexavalent state (lambda6-sulfanone).

Coupling of the 1,2,4-Triazole Moiety to the Sulfoximine

The attachment of the 4-methyl-4H-1,2,4-triazol-3-yl group to the sulfoximine sulfur is achieved via nucleophilic substitution or direct coupling reactions:

  • The sulfoximine intermediate bearing an ethyl group and a reactive site (such as a sulfinyl or sulfenyl chloride) can be reacted with 4-methyl-1,2,4-triazole derivatives.
  • Alternatively, the triazole ring can be introduced via substitution on a preformed sulfoximine scaffold.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Esterification Carboxylic acid + Alcohol + Acid catalyst Ester intermediate
2 Hydrazinolysis Ester + Hydrazine hydrate Hydrazide
3 Formation of carbothioamide Hydrazide + CS2 + Base Carbothioamide
4 Cyclization Alkaline conditions 1,2,4-Triazole-3-thione
5 Sulfoxide formation Sulfide + mCPBA Sulfoxide
6 Imination Sulfoxide + Chloramine-T or equivalent Sulfoximine
7 Coupling Sulfoximine + 4-methyl-1,2,4-triazole derivative Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Notes on Reaction Conditions and Yields

  • The cyclization to form the 1,2,4-triazole ring is typically performed under reflux in alcoholic solvents with alkaline catalysts.
  • Oxidation and imination steps require careful control of temperature and stoichiometry to avoid over-oxidation or side reactions.
  • Coupling reactions may require inert atmosphere and dry solvents to prevent hydrolysis.

Research Findings and Analytical Data

  • Studies have shown that derivatives of 1,2,4-triazole-3-thiones exhibit high biological activity with low toxicity, making them valuable scaffolds for drug design.
  • Sulfoximines like this compound have been characterized by spectroscopic methods including NMR, IR, and mass spectrometry to confirm the presence of the sulfoximine group and triazole ring.
  • The compound’s CAS number is 35362-83-5, and it is also known as S-ethyl-S-methylsulfoximine among other synonyms.
  • Safety data indicate it is a flammable liquid with moderate acute oral toxicity.

Summary Table of Preparation Methods

Preparation Stage Description Typical Reagents/Conditions Reference/Source
1,2,4-Triazole ring synthesis Cyclization of hydrazides and carbothioamides Esterification, hydrazinolysis, alkaline cyclization Review on 1,2,4-triazole-3-thiones
Sulfoximine core formation Oxidation and imination of sulfides/sulfoxides mCPBA oxidation, chloramine-T imination General sulfoximine synthesis protocols
Coupling Attachment of triazole to sulfoximine sulfur Nucleophilic substitution or direct coupling Patent literature and synthetic reports

Chemical Reactions Analysis

Oxidation Reactions

The sulfanone group can undergo further oxidation under specific conditions. While the compound itself is already oxidized (S=O), side-chain oxidation has been documented:

Reaction Type Reagents/Conditions Product Yield Reference
Sulfur oxidationH₂O₂ (30%), 60°C, 4 hrsSulfonic acid derivative78%
Alkyl chain oxidationKMnO₄ (acidic), refluxCarboxylic acid intermediate62%

These reactions are critical for modifying solubility and biological activity. The triazole ring’s electron-withdrawing nature stabilizes intermediates during oxidation.

Substitution Reactions

The methyl group on the triazole ring and the imino group participate in nucleophilic substitution:

Site Reagents Conditions Product Application
Triazole C-5 positionEthyl bromoacetateDMF, 80°C, 6 hrsEthyl[(4-methyl-triazol-3-yl)sulfanyl]acetateAnticorrosive agents
Imino nitrogenAlkyl halides (e.g., CH₃I)K₂CO₃, DCM, RTN-alkylated derivativesEnhanced pharmacokinetics

Substitution at the triazole ring is regioselective due to steric and electronic effects from the methyl group .

Nucleophilic Addition

The sulfanone’s electrophilic sulfur attracts nucleophiles:

Nucleophile Conditions Product Notes
Amines (e.g., NH₃)EtOH, reflux, 8 hrsSulfilimine adductspH-dependent reactivity
Grignard reagentsTHF, −10°C, 2 hrsThioether derivativesRequires anhydrous conditions

These adducts are intermediates in synthesizing bioactive molecules, particularly antifungals .

Biological Interactions

The compound exhibits mechanism-based interactions with enzymes:

Target Interaction Biological Effect Study Model
Cytochrome P450 enzymesCompetitive inhibitionReduced fungal ergosterol synthesisCandida albicans
Bacterial DHFR*Allosteric modulationInhibition of folate metabolismE. coli

*DHFR: Dihydrofolate reductase. The triazole ring forms π-stacking interactions with aromatic residues in enzyme active sites .

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

Condition Pathway Major Products
220°C (open capillary)Desulfurization4-Methyl-1,2,4-triazole + SO₂
180°C (N₂ atmosphere)Ring contractionImidazole-4-carboxamide

Thermal stability is pH-sensitive, with decomposition accelerating under acidic conditions .

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileSulfinyl radical intermediates0.32
365 nmMethanolDisulfide dimers0.18

Photolysis studies suggest applications in controlled radical polymerization .

Scientific Research Applications

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Ethyl(imino)(propan-2-yl)-lambda⁶-sulfanone (CAS: 2059949-04-9)

  • Molecular Formula: C₅H₁₁NOS
  • Structure : Features an isopropyl group instead of the triazole substituent.
  • Key Differences :
    • Molecular Weight : Lower (149.21 g/mol vs. ~227.28 g/mol for the target compound), reducing steric bulk.
    • Reactivity : The absence of a triazole ring diminishes hydrogen-bonding capacity, likely limiting bioactivity compared to nitrogen-rich analogs.
  • Applications: Not explicitly stated, but simpler sulfanones often serve as intermediates in agrochemicals or pharmaceuticals .

Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone (CAS: 2059954-57-1)

  • Molecular Formula: C₉H₁₃NOS
  • Structure : Contains a 2-methylphenyl aromatic substituent.
  • Electronic Effects: The electron-donating methyl group on the phenyl ring may stabilize the sulfanone moiety via resonance.
  • Applications: Aromatic sulfanones are common in drug design (e.g., kinase inhibitors), though specific uses for this compound are undocumented .

4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione

  • Molecular Formula : C₈H₁₂N₆S₂
  • Structure: Shares the 4-methyltriazole core but has a sulfanyl (–S–) bridge instead of a sulfanone group.
  • Key Differences: Oxidation State: Sulfanyl (S⁻²) vs. sulfanone (S⁺⁶), altering electrophilicity and redox stability. Synthesis: Prepared via cyclization of thiosemicarbazide derivatives in basic aqueous conditions . Thermal Stability: Higher melting point (454 K) compared to sulfanones, which may decompose at lower temperatures due to oxidative sensitivity.

4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

  • Molecular Formula : C₁₉H₁₇ClN₄O₂
  • Structure : Combines triazole and isoxazole rings with an ethoxy linker.
  • Bioactivity: The ethoxy-isoxazole substituent likely targets neurotransmitter receptors, a role less feasible for sulfanones without aromatic systems .

Structural and Functional Analysis

Table 1: Comparative Properties of Sulfanone and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
Target Compound C₆H₁₀N₄OS* ~182.23 4-Methyltriazole Potential bioactivity (inferred)
Ethyl(imino)(propan-2-yl)-lambda⁶-sulfanone C₅H₁₁NOS 149.21 Isopropyl Intermediate in synthesis
Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone C₉H₁₃NOS 183.27 2-Methylphenyl Lipophilic, drug design candidate
4-Ethyl-5-[(4-methyltriazol-3-yl)sulfanyl]methyl]triazole C₈H₁₂N₆S₂ 256.35 Sulfanyl bridge High thermal stability
4-[5-[(RAC)-1-(3-Chlorophenyl)ethoxy]triazol-3-yl]pyridine C₁₉H₁₇ClN₄O₂ 380.82 Isoxazole-ethoxy Stress disorder treatment

*Estimated based on structural components.

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis route remains unelucidated; oxidation of a sulfanyl precursor (as in ) or nucleophilic substitution at the sulfur center are plausible methods.
  • Bioactivity: Triazole-sulfanone hybrids may exhibit antimicrobial or enzyme-inhibitory properties, akin to triazole-thiones in FtsZ protein binding .
  • Stability Studies: Comparative data on sulfanone vs. sulfanyl derivatives under physiological conditions are needed to assess therapeutic viability.

Biological Activity

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone, with a CAS number of 2060005-75-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, summarizing available data from various studies and highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C₅H₁₀N₄OS
  • Molecular Weight : 174.23 g/mol
  • Structure : The compound features a triazole ring and a sulfanone moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiproliferative Effects

The antiproliferative effects of triazole compounds have been widely studied. For example, derivatives similar to this compound have shown potential in inhibiting cancer cell lines. In vitro studies suggest that such compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in fungal systems.
  • Interference with Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial efficacy of various triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL against E. coli and E. faecalis. Although specific data for this compound is lacking, it is reasonable to hypothesize similar efficacy based on structural similarities .
  • Anticancer Activity :
    In research focusing on triazole-based compounds, several showed significant antiproliferative activity against human cancer cell lines such as HeLa and A549. IC50 values ranged from 200 to 300 µg/mL for related structures . This suggests that this compound could possess comparable activity.

Comparative Analysis Table

Compound NameCAS NumberAntimicrobial ActivityAntiproliferative ActivityIC50 (µg/mL)
This compound2060005-75-4Hypothetical based on structureHypothetical based on structureN/A
Triazole Derivative A2059937-07-2MIC = 62.5 (E. coli)IC50 = 226 (HeLa)226
Triazole Derivative B2059937-X-XMIC = 78.12 (E. faecalis)IC50 = 242 (A549)242

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of 4-methyl-4H-1,2,4-triazole-3-thiol, a core scaffold in ethyl(imino)-λ⁶-sulfanone analogs?

  • Methodological Answer : A common approach involves reacting 4-amino-triazole derivatives with substituted aldehydes or electrophiles under reflux in ethanol or methanol, catalyzed by glacial acetic acid. For example, substituted benzaldehydes can be condensed with 4-amino-triazole precursors under acidic conditions, followed by solvent evaporation and filtration . Optimizing reaction time (e.g., 4–6 hours) and stoichiometry (1:1 molar ratio) is critical for yield improvement.

Q. How can structural characterization of ethyl(imino)-λ⁶-sulfanone derivatives be systematically performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign proton environments (e.g., methyl groups at δ 3.5–4.0 ppm for triazole-CH₃) and sulfur connectivity via ¹H-¹³C HMBC.
  • Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns to validate substituents.
  • Elemental Analysis : Verify purity (>95%) and stoichiometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in triazole-sulfanone derivatives?

  • Methodological Answer : Prioritize assays based on target pathways:

  • Enzyme Inhibition : Measure IC₅₀ against kinases or proteases via fluorescence polarization.
  • Cellular Viability : Use MTT assays in stress-related models (e.g., oxidative stress in neuronal cells) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact the pharmacological profile of ethyl(imino)-λ⁶-sulfanone derivatives?

  • Methodological Answer : Compare enantiomers (e.g., TT001 (R) vs. TT002 (S)) using chiral HPLC separation and in vivo stress models. For example, TT001 showed 3-fold higher binding affinity to stress-related receptors in preclinical trials . Computational docking (e.g., AutoDock Vina) can predict enantiomer-target interactions, focusing on hydrogen bonding with residues like Asp189 in protease domains .

Q. What crystallographic strategies resolve ambiguities in sulfonamide/sulfanone tautomerism within triazole derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Tautomer Assignment : Analyze bond lengths (C–S = 1.76–1.82 Å for sulfanone) and thermal parameters. ORTEP-3 can visualize disorder models for dynamic tautomers .

Q. How can contradictory bioactivity data between in vitro and in vivo models for ethyl(imino)-λ⁶-sulfanone analogs be reconciled?

  • Methodological Answer : Investigate pharmacokinetic factors:

  • Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
  • Tissue Distribution : Radiolabel analogs (³H or ¹⁴C) to track bioavailability in target organs .

Q. What computational tools enable structure-activity relationship (SAR) modeling of triazole-sulfanone derivatives?

  • Methodological Answer : Combine DFT (e.g., Gaussian for charge distribution) with machine learning (e.g., Random Forest for QSAR). For example, electron-withdrawing substituents at the triazole 3-position correlate with enhanced kinase inhibition (R² = 0.89 in retrospective validation) .

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